molecular formula C20H14ClN5O2S3 B11281927 3-[(3-chlorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(3-chlorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11281927
M. Wt: 488.0 g/mol
InChI Key: LGYVPJLHJXSJKW-UHFFFAOYSA-N
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Description

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE is a complex heterocyclic compound that features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a thienotriazolopyrimidine core, and a methylsulfanylphenyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thienotriazolopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and triazole precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using chlorophenyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Methylsulfanylphenyl Amine Moiety: This can be accomplished through nucleophilic substitution reactions where the amine group reacts with an appropriate leaving group on the thienotriazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Chemical Biology: Utilized as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(3-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE
  • **N-{3-[(3-FLUOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE

Uniqueness

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]AMINE is unique due to the presence of the chlorophenyl sulfonyl group, which imparts specific electronic and steric properties that can influence its reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H14ClN5O2S3

Molecular Weight

488.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H14ClN5O2S3/c1-29-14-6-3-5-13(11-14)22-18-17-16(8-9-30-17)26-19(23-18)20(24-25-26)31(27,28)15-7-2-4-12(21)10-15/h2-11H,1H3,(H,22,23)

InChI Key

LGYVPJLHJXSJKW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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